Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 856936-55-5) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-methoxybenzoyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.40 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics. Its safety profile includes precautions against skin/eye irritation and toxicity upon ingestion, necessitating handling under controlled conditions .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVCFLXGRYUZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678117 | |
| Record name | tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856936-55-5 | |
| Record name | tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-methoxybenzoyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, which can be attributed to its structural characteristics:
- Antibacterial and Antifungal Activities : Compounds containing piperidine rings have shown effectiveness against various bacterial and fungal strains. The conformational flexibility of the piperidine ring enhances its interaction with biological macromolecules, contributing to its antimicrobial properties.
- Anticancer Potential : The compound's structural analogs are being investigated for their potential as anticancer agents. For instance, similar piperidine derivatives have been linked to inhibitory effects on cancer cell proliferation, particularly in BRCA-1 and -2 mutant tumors.
Synthetic Applications
Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate serves as a crucial intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized as a building block for developing more complex molecules with therapeutic potential. Its unique structure allows for further modifications, leading to diverse derivatives that may exhibit enhanced biological activities .
- Synthesis of PROTACs : The compound can be employed as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. This application is particularly relevant in drug discovery for diseases where protein degradation pathways are disrupted .
Case Studies and Research Findings
Several studies highlight the compound's applications:
- Anticancer Research : A study demonstrated that derivatives of piperidine compounds could inhibit cancer cell growth by interfering with specific cellular pathways. This compound may serve as a lead compound for further anticancer drug development.
- Synthesis of Novel Derivatives : Research has shown that modifying the methoxy group can significantly alter the pharmacokinetic properties of the resulting compounds. This flexibility allows chemists to tailor drugs for specific therapeutic targets .
- Development of Targeted Therapies : The integration of this compound into PROTAC technology represents a promising avenue for creating targeted therapies that can selectively degrade proteins implicated in various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The tert-butyl piperidine-1-carboxylate scaffold is highly modular, with modifications at the 4-position significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzoyl group provides electron-donating effects via the methoxy group, enhancing solubility in polar solvents compared to the electron-neutral 4-methylbenzoyl analog .
- Biological Interactions: The benzoyl group in the target compound allows hydrogen bonding via its carbonyl oxygen, critical for binding kinase ATP pockets. In contrast, the phenethyl group in the Alzheimer’s-oriented compound (C₂₀H₂₉NO₃) lacks this capability but offers conformational flexibility for membrane penetration .
- Halogenated Derivatives : Bromine in the pyrazole analog (C₁₃H₂₀BrN₃O₂) increases hydrophobicity and van der Waals interactions, making it suitable for targeting hydrophobic enzyme pockets .
Biological Activity
Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's chemical structure can be represented as follows:
It features a piperidine ring substituted with a tert-butyl group and a methoxybenzoyl moiety, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of piperidine compounds often exhibit significant antioxidant properties. For instance, studies have shown that piperidine derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) and ATP. The inhibition of interleukin-1 beta (IL-1β) release was particularly noted, suggesting its role in modulating inflammatory responses .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in various models. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and neurotransmitter degradation.
- Scavenging Free Radicals : Its structure allows it to interact with reactive oxygen species (ROS), thus mitigating oxidative damage.
- Modulation of Cytokine Release : By affecting signaling pathways in immune cells, it reduces the secretion of inflammatory mediators.
In Vitro Studies
A series of experiments conducted on THP-1 cells (a model for human macrophages) revealed that treatment with this compound resulted in a significant decrease in the release of IL-1β by up to 70% compared to control groups. This effect was dose-dependent and highlighted the compound's potential as an anti-inflammatory agent .
Animal Models
In vivo studies using murine models demonstrated that administration of the compound led to reduced symptoms in models of neuroinflammation. Behavioral tests indicated improved motor function and reduced anxiety-like behaviors, correlating with the compound’s neuroprotective effects against induced neurodegeneration .
Data Tables
Q & A
Q. What are the recommended synthetic methodologies for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including coupling, oxidation, and protection/deprotection strategies. For example:
- Coupling Reaction : React a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with 4-methoxybenzoyl chloride under anhydrous conditions using a base like triethylamine.
- Oxidation : Use OXONE® (potassium peroxymonosulfate) in aqueous conditions to oxidize intermediates, ensuring regioselectivity .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during synthesis .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through NMR (¹H/¹³C) and mass spectrometry.
Q. What safety protocols are critical during handling?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Emergency Measures : Ensure immediate access to eyewash stations and safety showers. For spills, use inert adsorbents (e.g., sand) and avoid water jets to prevent dispersion .
- Storage : Store in airtight containers under nitrogen at 2–8°C, away from oxidizers and moisture .
Q. How is structural characterization performed for this compound?
- Crystallography : Single-crystal X-ray diffraction using SHELXL software for refinement. Resolve ambiguities in bond lengths/angles with high-resolution data (e.g., <1.0 Å) .
- Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for Boc methyl groups), ¹³C NMR (C=O at ~155 ppm), and IR (stretching at ~1700 cm⁻¹ for carbonyl) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS, with expected [M+H]⁺ matching theoretical mass (±2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Cross-Validation : Replicate experiments using standardized conditions (e.g., DSC for melting points at 10°C/min heating rate). Compare results with multiple sources .
- Solubility Analysis : Use Hansen solubility parameters (δD, δP, δH) in solvents like DMSO or THF. Address discrepancies by testing under controlled humidity/temperature .
- Case Study : If toxicity data conflicts (e.g., LD50), conduct acute toxicity assays in model organisms (e.g., zebrafish embryos) to validate .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation, sulfonation)?
- Directed Functionalization : Use steric hindrance from the Boc group to direct electrophilic attacks to the 4-position of the piperidine ring .
- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications. Optimize ligand selection (e.g., SPhos) to enhance yield .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing electron density maps and Fukui indices .
Q. How is stability assessed under varying experimental conditions (e.g., acidic/basic hydrolysis)?
- Forced Degradation Studies :
- Long-Term Stability : Store at 25°C/60% RH for 6 months. Use Arrhenius modeling to predict shelf life .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
